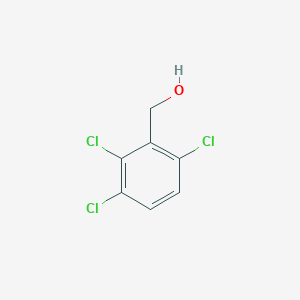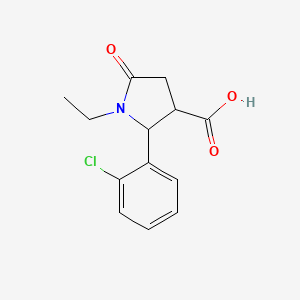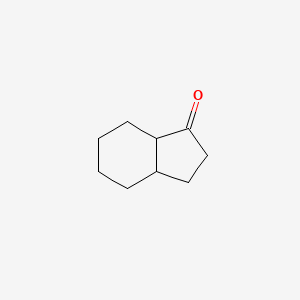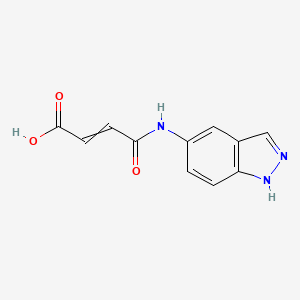
2,3,6-Trichlorobenzyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Trichlorobenzyl alcohol is an organic compound with the molecular formula C7H5Cl3O. It is a chlorinated derivative of benzyl alcohol, characterized by the presence of three chlorine atoms attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
2,3,6-Trichlorobenzyl alcohol can be synthesized through several methods. One common approach involves the chlorination of benzyl alcohol under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and the process is carried out in the presence of a catalyst like iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to ensure high yields and purity of the final product. The reaction conditions, including temperature, pressure, and the concentration of reactants, are carefully controlled to optimize the production efficiency.
化学反应分析
Types of Reactions
2,3,6-Trichlorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3,6-Trichlorobenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to 2,3,6-Trichlorotoluene using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 2,3,6-Trichlorobenzaldehyde
Reduction: 2,3,6-Trichlorotoluene
Substitution: Various substituted benzyl alcohol derivatives
科学研究应用
2,3,6-Trichlorobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2,3,6-Trichlorobenzyl alcohol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. Additionally, its chlorinated structure allows it to interact with cellular membranes, potentially affecting membrane integrity and function. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- 2,4,6-Trichlorobenzyl alcohol
- 2,3,5-Trichlorobenzyl alcohol
- 2,3,4-Trichlorobenzyl alcohol
Uniqueness
2,3,6-Trichlorobenzyl alcohol is unique due to the specific positioning of the chlorine atoms on the benzene ring. This arrangement influences its chemical reactivity and biological activity, distinguishing it from other trichlorobenzyl alcohol derivatives. The unique structure also affects its physical properties, such as solubility and melting point, making it suitable for specific applications in research and industry.
属性
分子式 |
C7H5Cl3O |
|---|---|
分子量 |
211.5 g/mol |
IUPAC 名称 |
(2,3,6-trichlorophenyl)methanol |
InChI |
InChI=1S/C7H5Cl3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 |
InChI 键 |
ZEXIZBBXZUAIOR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1Cl)CO)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11724455.png)

![N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide](/img/structure/B11724466.png)



![3-[(3-Chlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11724492.png)




![1-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B11724524.png)


